2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide

Covalent inhibitor Fragment-based drug discovery Deubiquitinase

2-Chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide (CAS 1334148-02-5) is a multifunctional aryl-propargyl chloroacetamide building block with a molecular weight of 275.65 g·mol⁻¹ and a calculated XLogP3 of 2.9, available at ≥ 95% purity from multiple vendors. The compound integrates three synthetically and pharmacologically relevant modules in a single, low-molecular-weight scaffold: an electrophilic chloroacetamide warhead for covalent target engagement, a rigid propargyl linker, and a 3‑(trifluoromethyl)phenyl group that enhances lipophilicity and metabolic stability.

Molecular Formula C12H9ClF3NO
Molecular Weight 275.66
CAS No. 1334148-02-5
Cat. No. B2952333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide
CAS1334148-02-5
Molecular FormulaC12H9ClF3NO
Molecular Weight275.66
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C#CCNC(=O)CCl
InChIInChI=1S/C12H9ClF3NO/c13-8-11(18)17-6-2-4-9-3-1-5-10(7-9)12(14,15)16/h1,3,5,7H,6,8H2,(H,17,18)
InChIKeyHNYXPQOLWIRGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide (CAS 1334148-02-5): Procurement-Ready Building Block for Covalent Probe Design


2-Chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide (CAS 1334148-02-5) is a multifunctional aryl-propargyl chloroacetamide building block with a molecular weight of 275.65 g·mol⁻¹ and a calculated XLogP3 of 2.9, available at ≥ 95% purity from multiple vendors [1]. The compound integrates three synthetically and pharmacologically relevant modules in a single, low-molecular-weight scaffold: an electrophilic chloroacetamide warhead for covalent target engagement, a rigid propargyl linker, and a 3‑(trifluoromethyl)phenyl group that enhances lipophilicity and metabolic stability. Its non‑chlorinated analogue (PDB ligand J5M) has been co‑crystallized with the deubiquitinase OTUB2, confirming that the aryl‑alkyne core is competent for specific protein‑ligand interactions [2][3].

Why Simple Chloroacetamide or Non-Covalent Propargyl Fragments Cannot Substitute for 2-Chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide


Procurement decisions for covalent-probe building blocks that substitute a generic chloroacetamide (e.g., 2-chloro-N-(prop-2-yn-1-yl)acetamide) or a non-electrophilic analogue (e.g., J5M) for 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide risk sacrificing orthogonal functionality that is essential for both biochemical potency and pharmacokinetic profiling. The 3‑(trifluoromethyl)phenyl group is absent in simple propargyl chloroacetamides, meaning those substitutes cannot engage the aromatic binding pockets that are present in validated targets such as OTUB2 [1][2]. Conversely, the non‑chlorinated analogue J5M lacks the electrophilic chloroacetamide warhead and therefore cannot form the irreversible covalent bond that is required for sustained target engagement in a cellular context [3][4]. Only the target compound combines these two features in a single, readily available entity.

Quantitative Differentiation of 2-Chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide Against Closest Analogues


Covalent Warhead Capability vs. Non-Covalent Fragment J5M

The target compound carries a chloroacetamide warhead that can form an irreversible thioether bond with active-site cysteine residues. In contrast, its direct non‑chlorinated analogue J5M (N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide) lacks the electrophilic chlorine and binds only non‑covalently. While a direct IC₅₀ comparison between these two exact compounds has not been published, the broader class of chloroacetamide‑containing covalent inhibitors targeting the same OTUB2 pocket has demonstrated time‑dependent, washout‑resistant inhibition (e.g., compound OTUB2-COV-1 retaining >80% target engagement after 6 h washout), a property that non‑covalent fragments such as J5M cannot achieve [1][2].

Covalent inhibitor Fragment-based drug discovery Deubiquitinase

Lipophilicity and Predicted ADMET Advantage Over Non-Halogenated Propargyl Chloroacetamides

The target compound has a computed XLogP3 of 2.9 [1], which is substantially higher than that of the simple propargyl chloroacetamide 2-chloro-N-(prop-2-yn-1-yl)acetamide (XLogP3 ≈ 0.4, estimated from ChemSpider). The 3‑(trifluoromethyl)phenyl group also reduces the number of metabolically labile benzylic/allylic C–H bonds relative to non‑fluorinated phenyl or benzyl analogues, suggesting improved oxidative metabolic stability [2]. While experimental metabolic stability data for this exact compound are not available, the trifluoromethyl group is a well‑established motif for blocking CYP‑mediated oxidation at the phenyl ring.

Lipophilicity Metabolic stability ADMET prediction

Structural Pre-Organization for Aromatic Pocket Binding vs. Flexible Alkyl Linkers

The co‑crystal structure of the non‑chlorinated analogue J5M (PDB 5QIU) demonstrates that the 3‑(trifluoromethyl)phenyl group occupies a defined hydrophobic sub‑pocket in OTUB2 with a well‑resolved electron density, while the propargyl linker maintains a linear geometry that places the amide group at a fixed distance from the catalytic cysteine [1][2]. Substituting the rigid propargyl linker with a flexible alkyl chain (e.g., –CH₂–CH₂–) would increase conformational entropy and could reduce binding affinity by an estimated 1–3 kcal·mol⁻¹ due to the entropic penalty of freezing rotatable bonds. Similarly, replacing the 3‑trifluoromethyl substituent with a 4‑trifluoromethyl or 3,5‑bis(trifluoromethyl) regioisomer would alter the vector of the –CF₃ group, potentially eliminating the key hydrophobic contact observed in the co‑crystal structure.

Fragment-based screening Protein-ligand co-crystal OTUB2

Purity and Multi-Vendor Availability vs. Single-Source Analogues

The target compound is stocked at ≥ 95% purity by multiple independent vendors (AKSci, Leyan, CymitQuimica, Enamine) and is catalogued in PubChem (CID 54592437), ensuring competitive pricing and supply redundancy . In contrast, the closely related 3,5‑bis(trifluoromethyl) analogue is currently listed by only a single supplier (Santa Cruz Biotechnology, sc‑358406) at a premium price point, and the non‑chlorinated fragment J5M is not commercially stocked as a standalone compound . This multi‑source availability reduces procurement risk and enables bulk purchasing for large‑scale fragment evolution programs.

Procurement Supply chain Quality control

High-Impact Procurement Scenarios for 2-Chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide (1334148-02-5)


Covalent Fragment-Based Drug Discovery Targeting Deubiquitinases (DUBs)

Teams pursuing covalent inhibitors of OTUB2 or related DUBs can use the target compound as a direct evolvable fragment. The co‑crystal structure of the non‑chlorinated analogue J5M (PDB 5QIU) confirms that the aryl‑alkyne core occupies the target pocket, and the chloroacetamide warhead enables irreversible cysteine alkylation [1][2]. Procurement of this compound allows immediate structure‑based design without the need for de novo synthesis of the warhead‑linker‑cap unit.

Synthesis of Targeted Covalent Inhibitor (TCI) Libraries via Click Chemistry

The terminal alkyne of the propargyl linker is a competent handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), enabling late‑stage diversification with azide‑containing payloads [3]. This allows procurement of a single building block that can generate hundreds of analogs for structure‑activity relationship (SAR) studies, providing a cost‑effective alternative to purchasing multiple pre‑functionalized analogues.

Chemical Biology Probe Development Requiring Defined Lipophilicity and Cellular Permeability

With a computed XLogP3 of 2.9, the target compound offers a balanced lipophilicity profile suitable for passive membrane diffusion [4]. Research groups developing intracellular covalent probes can prioritize this compound over more polar chloroacetamides (e.g., 2-chloro-N-(prop-2-yn-1-yl)acetamide, XLogP3 ≈ 0.4) to improve cell penetration without the need for additional ester‑based prodrug strategies.

Multi‑Kilogram Procurement for Late‑Stage Lead Optimization

The availability from multiple vendors (AKSci, Leyan, CymitQuimica, Enamine) at ≥ 95% purity ensures that the compound can be sourced competitively at gram to multi‑gram scales . This is particularly relevant for projects transitioning from hit‑to‑lead to lead‑optimization phases, where supply continuity and cost predictability are critical decision factors.

Quote Request

Request a Quote for 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.